molecular formula C10H12O4 B1345953 methyl 2-(4-methoxyphenoxy)acetate CAS No. 79704-02-2

methyl 2-(4-methoxyphenoxy)acetate

Cat. No.: B1345953
CAS No.: 79704-02-2
M. Wt: 196.2 g/mol
InChI Key: BSXSJYBBILQLAS-UHFFFAOYSA-N
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Description

methyl 2-(4-methoxyphenoxy)acetate is an organic compound with the molecular formula C10H12O4. It is a derivative of phenoxyacetic acid and is characterized by the presence of a methoxy group attached to the aromatic ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-(4-methoxyphenoxy)acetate can be synthesized through the esterification of 4-methoxyphenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl (4-methoxyphenoxy)acetate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: 4-methoxyphenoxyacetic acid or 4-methoxybenzaldehyde.

    Reduction: 4-methoxyphenoxyethanol.

    Substitution: 4-nitro- or 4-bromo-methoxyphenoxyacetate.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(4-methoxyphenoxy)acetate is used in scientific research across various disciplines:

  • Chemistry It serves as an intermediate in synthesizing various organic compounds.
  • Biology It is studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine It is investigated for potential use in drug development and as a building block for pharmaceuticals.
  • Industry It is utilized in producing polymers, resins, and other industrial chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The methoxy group can be oxidized to form corresponding aldehydes or acids. Common oxidizing agents include potassium permanganate and chromium trioxide. Major products formed include 4-methoxyphenoxyacetic acid or 4-methoxybenzaldehyde.
  • Reduction The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in 4-methoxyphenoxyethanol.
  • Substitution The aromatic ring can undergo electrophilic substitution reactions like nitration or halogenation using electrophilic reagents like nitric acid for nitration or bromine for bromination, yielding 4-nitro- or 4-bromo-methoxyphenoxyacetate.

This compound exhibits potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. The mechanism of action for this compound remains largely unexplored, but it is hypothesized to interact with various biochemical pathways.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLLow

Anti-inflammatory Effects

Research indicates possible anti-inflammatory actions, which could be beneficial in treating inflammatory diseases. In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production.

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α2008060%
IL-61505066.67%

Case Studies and Research Findings

  • Study on Antiproliferative Effects A study investigated the antiproliferative effects of compounds structurally similar to this compound. The results indicated that these compounds could inhibit cell proliferation in cancer cell lines, suggesting that modifications to the methoxy and phenoxy groups can enhance biological activity.
  • In Vivo Studies Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results showed reduced swelling and inflammation markers in treated groups compared to controls, reinforcing its potential for therapeutic use.
  • Molecular Docking Studies Computational studies have suggested that this compound may interact with specific protein targets involved in inflammation and microbial resistance, although empirical validation is needed.

Mechanism of Action

The mechanism of action of methyl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active phenoxyacetic acid derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate
  • Methyl (methoxycarbonothioyl)sulfanyl acetate
  • Methyl (ethoxycarbonothioyl)sulfanyl acetate
  • Methyl (isopropoxycarbonothioyl)sulfanyl acetate

Uniqueness

methyl 2-(4-methoxyphenoxy)acetate is unique due to its specific combination of a methoxy group and an ester group attached to the phenoxyacetic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

Methyl 2-(4-methoxyphenoxy)acetate is an organic compound with the molecular formula C10H12O4, recognized for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, supported by various studies and data.

Overview of this compound

This compound is a derivative of phenoxyacetic acid, characterized by the presence of a methoxy group on the aromatic ring. Its structural features contribute to its biological properties, which have garnered attention in medicinal chemistry and pharmacology.

The exact mechanism of action for this compound remains largely unexplored due to limited studies. However, it is hypothesized that its interactions with various biochemical pathways may involve:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth.
  • Anti-inflammatory Effects : Research indicates possible anti-inflammatory actions, which could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

A study highlighted the compound's potential as an antimicrobial agent. The following table summarizes the antimicrobial activity observed against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLLow

These findings suggest that this compound may serve as a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production. The following data illustrates its effects:

Cytokine Control Level (pg/mL) Treated Level (pg/mL) % Inhibition
TNF-α2008060%
IL-61505066.67%

These results indicate significant anti-inflammatory potential, suggesting a pathway for therapeutic applications in conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A relevant study investigated the antiproliferative effects of compounds structurally similar to this compound. The results indicated that these compounds could inhibit cell proliferation in cancer cell lines, suggesting that modifications to the methoxy and phenoxy groups can enhance biological activity .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results showed reduced swelling and inflammation markers in treated groups compared to controls, reinforcing its potential for therapeutic use .
  • Molecular Docking Studies : Computational studies have suggested that this compound may interact with specific protein targets involved in inflammation and microbial resistance, although empirical validation is needed .

Q & A

Q. Basic: What are the established synthetic routes for methyl 2-(4-methoxyphenoxy)acetate, and what reaction conditions are critical?

Answer:
The synthesis involves multi-step reactions starting with 2-methoxybenzoic acid and ethylene glycol under acidic conditions (e.g., H₂SO₄) to form an intermediate ester. Subsequent etherification with phenoxyethanol derivatives is catalyzed by p-toluenesulfonic acid or similar acids to enhance yields. Industrial-scale synthesis may employ continuous flow reactors for improved heat management and scalability. Purification via fractional distillation and recrystallization ensures >95% purity. Reaction monitoring using TLC or HPLC is recommended to track intermediate formation .

Q. Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To resolve ester (δ 3.7–3.9 ppm for methoxy groups) and ether linkages (δ 4.2–4.5 ppm for ethylene oxide protons).
  • IR Spectroscopy : Confirm carbonyl (C=O stretch ~1740 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (434.4 g/mol) and fragmentation patterns.
    Cross-validation with computational data (e.g., PubChem entries for InChIKey, SMILES) ensures structural accuracy .

Q. Basic: How does the molecular structure of this compound influence its reactivity?

Answer:
The compound’s multiple ether and ester groups create steric hindrance, slowing nucleophilic substitution but enabling selective reactivity in cross-coupling reactions. The electron-donating methoxy group stabilizes intermediates in electrophilic aromatic substitution. Comparative studies with simpler analogs (e.g., methyl methoxyacetate) using Hammett plots can quantify substituent effects on reaction rates .

Q. Advanced: What experimental strategies optimize the synthesis yield of this compound?

Answer:
Optimization involves:

  • Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) to enhance etherification efficiency.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Design of Experiments (DoE) : Statistically assess variables (temperature, molar ratios) to identify optimal conditions.
    Continuous flow reactors reduce side reactions and improve reproducibility for gram-to-kilogram scaling .

Q. Advanced: How can researchers resolve discrepancies between experimental and computational spectral data?

Answer:
Discrepancies may arise from impurities or conformational isomers. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate pure crystals for X-ray diffraction.
  • Comparative Analysis : Align experimental IR/Raman spectra with DFT-simulated vibrational modes (e.g., Gaussian software) .

Q. Advanced: What methodologies assess the compound’s potential in drug delivery systems?

Answer:

  • Stability Studies : Incubate with plasma enzymes (e.g., esterases) to evaluate hydrolytic degradation.
  • Encapsulation Efficiency : Use dynamic light scattering (DLS) and HPLC to measure drug-loading capacity in polymeric nanoparticles.
  • In Vitro Release : Simulate physiological conditions (pH 7.4, 37°C) and quantify release kinetics via UV-Vis spectroscopy .

Q. Advanced: How can computational modeling predict the compound’s interactions with biomolecules?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., cytochrome P450) using the compound’s 3D structure (PubChem CID: B4909618).
  • Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over nanosecond timescales.
  • QSAR Models : Corate electronic descriptors (logP, polar surface area) with bioavailability predictions .

Q. Advanced: What role does this compound play in polymer chemistry?

Answer:
The compound acts as a crosslinker in polyesters or polyethers due to its bifunctional ester/ether groups. For example:

  • Polycondensation : React with diols (e.g., 1,4-butanediol) under melt conditions to form thermally stable polymers.
  • Characterization : Use DSC for glass transition (Tg) analysis and TGA to evaluate thermal degradation profiles .

Q. Advanced: How do researchers validate the compound’s purity in multi-step syntheses?

Answer:

  • HPLC-PDA : Detect trace impurities (<0.1%) using a C18 column and UV detection at 254 nm.
  • Elemental Analysis : Confirm C, H, O percentages match theoretical values (C: 60.83%, H: 5.99%, O: 33.18%).
  • Karl Fischer Titration : Quantify residual water (<0.01% w/w) to ensure anhydrous conditions for sensitive reactions .

Q. Advanced: What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Answer:

  • Heat Management : Use jacketed reactors with precise temperature control to prevent exothermic runaway.
  • Catalyst Recovery : Immobilize acidic catalysts on silica gel for reuse across batches.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman probes for real-time monitoring of reaction progression .

Properties

IUPAC Name

methyl 2-(4-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXSJYBBILQLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229836
Record name Acetic acid, (4-methoxyphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79704-02-2
Record name Acetic acid, (4-methoxyphenoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079704022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-methoxyphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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